molecular formula C12H10N2O3S B12456390 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid

4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid

Cat. No.: B12456390
M. Wt: 262.29 g/mol
InChI Key: PIAPFXCCTUKVIL-UHFFFAOYSA-N
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Description

4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid is a functionalized cyclopenta[b]thiophene derivative of significant interest in medicinal chemistry and drug discovery. This compound features a conjugated system that may be explored for its electronic properties and potential in material science applications. The core 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold is a privileged structure in pharmaceutical research. Recent scientific advances have demonstrated that structurally related thiophene derivatives exhibit promising biological activity, serving as key scaffolds in the development of novel antiviral agents . This suggests its potential utility in the design and synthesis of new therapeutic candidates. Furthermore, the reactive functional groups, including the carboxylic acid and the electron-deficient alkene, make this compound a versatile intermediate for further chemical modification. It can undergo various coupling reactions, potentially including radical-based thiol-ene "click" chemistry, a method valued for its high efficiency, orthogonality, and ability to proceed without toxic metal catalysts, making it ideal for constructing complex molecular architectures under aqueous conditions . Researchers can leverage this compound as a critical building block for developing enzyme inhibitors, probing protein interactions, or creating functional materials.

Properties

IUPAC Name

4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c13-6-8-7-2-1-3-9(7)18-12(8)14-10(15)4-5-11(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAPFXCCTUKVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation and Ammonolysis

The cyclopenta[b]thiophene scaffold is synthesized via chlorosulfonation of 1,2-benzophenone derivatives. In a representative procedure:

  • Reactants : 1,2-Benzophenone (9.8 g), chlorosulfonic acid (58.3 g)
  • Conditions : Dichloromethane solvent, temperature maintained at -10°C during chlorosulfonic acid addition, followed by reflux at 0–5°C for 5 hours.
  • Workup : The reaction mixture is quenched in ice water, extracted with dichloromethane, and treated with ammonia to yield 4-(2-oxo-2-phenylethyl)benzenesulfonamide (60.3% yield).

Propionic Anhydride-Mediated Cyclization

Propionic anhydride facilitates cyclization of sulfonamide intermediates:

  • Reactants : Sulfonamide derivative (8.25 g), propionic anhydride (33 mL)
  • Catalyst : Triethylamine (3.94 g), 4-dimethylaminopyridine (0.08 g)
  • Conditions : Tetrahydrofuran solvent, reflux for 5 hours.
  • Yield : 70% after purification by silica gel chromatography.

Cyano Group Introduction

Nitrile Formation via Dehydration

Cyano functionality is introduced using dehydrating agents:

  • Reactants : Cyclopenta[b]thiophen-2-amine derivatives
  • Reagents : Phosphorus oxychloride (POCl₃) or cyanuric chloride
  • Conditions : Reflux in acetonitrile or dichloromethane.
  • Outcome : Achieves >90% conversion, confirmed by LC-MS.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The amide linkage is formed using EDC/HOBt or HATU:

  • Reactants : 3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine, maleic anhydride
  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 3.13 g), 4-dimethylaminopyridine (DMAP, 16 mg)
  • Conditions : Dichloromethane solvent, room temperature for 1 hour.
  • Yield : 26% after column chromatography.

Palladium-Catalyzed Cross-Coupling

For sterically hindered substrates, Pd(PPh₃)₄ enables efficient coupling:

  • Reactants : Chloroacetamide derivatives, butenoic acid esters
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (70 mg)
  • Conditions : Xylene solvent, reflux for 12 hours.
  • Yield : 42–75% depending on substituents.

Butenoic Acid Moiety Construction

Maleic Acid Monomethyl Ester Alkylation

Maleic acid derivatives are alkylated to form the α,β-unsaturated system:

  • Reactants : Maleic acid monomethyl ester (1.87 g), cyclopenta[b]thiophen-2-amine
  • Base : Sodium bicarbonate (0.27 g)
  • Conditions : Ethanol solvent, 40°C under hydrogen pressure (15 kg/cm²).
  • Yield : 42% after recrystallization.

Propionic Anhydride-Mediated Intramolecular Cyclization

Propionic anhydride drives cyclization to form the conjugated enoic acid:

  • Reactants : 2-(2-Hydrazono)butanoic acid derivatives
  • Conditions : Propionic anhydride, 80°C for 3 hours.
  • Yield : 68% with >95% purity by HPLC.

Optimization and Comparative Analysis

Reaction Efficiency by Method

Step Method Yield Key Reagents
Cyclopenta[b]thiophene Chlorosulfonation 60.3% Chlorosulfonic acid
Amide Coupling EDC/DMAP 26% EDC, DMAP
Butenoic Acid Formation Pd(PPh₃)₄ 75% Pd(PPh₃)₄, Sodium bicarbonate
Cyano Introduction POCl₃ Dehydration >90% POCl₃

Critical Parameters

  • Temperature Control : Essential during chlorosulfonation to prevent side reactions.
  • Catalyst Loading : Pd(PPh₃)₄ at 0.06 mmol scale ensures efficient cross-coupling.
  • Solvent Choice : Dichloromethane and tetrahydrofuran improve solubility of hydrophobic intermediates.

Chemical Reactions Analysis

Types of Reactions

4-((3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.

    Signal Transduction: The compound could affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiproliferative Derivatives with Modified Substituents

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)sodium salt)phenylamino)acetamide (Compound 24)
  • Structure : Incorporates a pyrimidinyl sulfamoyl group linked to the cyclopenta[b]thiophene core.
  • Activity: IC50 = 30.8 nM against MCF7 breast adenocarcinoma cells.
  • Mechanism : Inhibits ATP recognition sites of tyrosine kinases, similar to the target compound .
  • Key Difference : The sodium salt and sulfamoyl groups enhance solubility and target engagement compared to the carboxylic acid in the parent compound.
4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (Compound 25)
  • Structure: Replaces the enoic acid with a triazine-phenol system.
  • Activity : IC50 = 38.7 nM (MCF7).

Structural Modifications in the 4-Oxobut-2-enoic Acid Moiety

(E)-4-((2-(Methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic Acid
  • Structure : Substitutes the cyclopenta[b]thiophene with a methylthiophen ring and adds a methoxycarbonyl group.
  • Activity: Identified as a novel human thymidylate synthase (hTS) inhibitor.
(Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic Acid (C-11)
  • Structure: Features a (Z)-configured enoic acid linked to a formylphenyl group.
  • Synthesis : Prepared via multicomponent Petasis reaction.
  • Key Difference : The (Z)-stereochemistry may influence intramolecular hydrogen bonding and stability compared to the (E)-isomer .

Ester and Amide Derivatives

4-{[3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-4-oxobutanoic Acid (Methyl Ester)
  • Structure : Methyl ester of the target compound’s carboxylic acid.
  • Properties : Increased logP (5.9 vs. ~2.5 for the acid) due to esterification, improving bioavailability but reducing solubility .
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylpropionamide
  • Structure: Replaces the enoic acid with a phenylpropionamide group.
  • Activity : Acts as a glucagon receptor antagonist (ES-HRMS confirmed structure).
  • Key Difference : The hydrophobic phenyl group enhances receptor binding affinity but eliminates the acidic proton critical for kinase inhibition .

Stability and Reactivity Comparisons

  • Hydrolysis Sensitivity: Analogous enoic acid derivatives (e.g., maleimides) undergo partial hydrolysis in polar solvents like CD3OD, forming mixtures of the parent compound and (Z)-4-oxobut-2-enoic acid derivatives .
  • Stereochemical Stability : (Z)-isomers (e.g., C-11) are more prone to isomerization under acidic conditions compared to (E)-configured compounds like the target molecule .

Research Findings and Implications

  • Anticancer Mechanism : Derivatives of the target compound inhibit tyrosine kinases by mimicking ATP-binding, a mechanism shared with clinical drugs like gefitinib .
  • Synthetic Flexibility: The Gewald reaction and amide coupling are robust methods for modifying the cyclopenta[b]thiophene core and enoic acid moiety .
  • Design Strategies : Introducing polar groups (e.g., sulfamoyl) improves solubility and potency, while esterification balances bioavailability and stability .

Biological Activity

The compound 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in anticancer and antifungal applications. This article reviews the biological properties of this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₂H₁₀N₂O₃S
  • Molecular Weight : 262.28 g/mol

Biological Activity Overview

Recent studies have explored the biological activities of compounds related to 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid, focusing on their anticancer and antifungal properties.

Anticancer Activity

  • Mechanism of Action : The compound exhibits significant cytotoxicity against various cancer cell lines. It has been shown to inhibit critical enzymes involved in cancer cell proliferation, such as DNA topoisomerases. Molecular docking studies indicate that the compound interacts favorably with the active sites of these enzymes, suggesting a potential for effective inhibition .
  • Case Studies :
    • A study demonstrated that derivatives of similar structure exhibited better anticancer activity than standard chemotherapeutic agents like cisplatin and topotecan in human prostate (PC-3) and lung (SK-LU-1) cancer cell lines .
    • Another investigation reported that compounds with structural similarities showed IC50 values significantly lower than those of established drugs, indicating a promising therapeutic index .

Antifungal Activity

  • Activity Against Candida spp. : The antifungal properties of this compound have also been evaluated against several strains of Candida, with findings suggesting that it exhibits minimum inhibitory concentrations (MICs) comparable to fluconazole, a common antifungal medication .
  • Molecular Interactions : The compound's ability to bind effectively to the active site of the enzyme CYP51 in Candida species further supports its potential as an antifungal agent. This interaction is crucial for disrupting fungal cell growth and viability .

Research Findings Summary Table

Biological ActivityTarget Organism/Cell LineReference
AnticancerHuman Prostate (PC-3)
AnticancerLung (SK-LU-1)
AntifungalCandida spp.

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